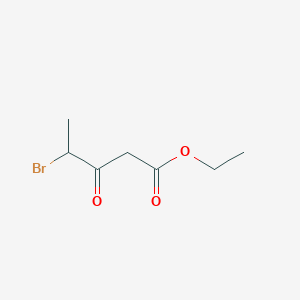
Ethyl 4-bromo-3-oxopentanoate
概述
描述
Ethyl 4-bromo-3-oxopentanoate: is an organic compound with the molecular formula C₇H₁₁BrO₃. It is a derivative of pentanoic acid, featuring a bromine atom at the fourth position and a keto group at the third position. This compound is of interest due to its reactivity and utility in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-3-oxopentanoate can be synthesized through the bromination of ethyl 3-oxopentanoate. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as phosphorus tribromide (PBr₃) or a base like sodium hydroxide (NaOH). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions: Ethyl 4-bromo-3-oxopentanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pentanoates.
Reduction: Formation of ethyl 4-bromo-3-hydroxypentanoate.
Oxidation: Formation of ethyl 4-bromo-3-oxopentanoic acid.
科学研究应用
Ethyl 4-bromo-3-oxopentanoate is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its reactivity and ability to form diverse chemical structures.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and metabolic pathways.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of ethyl 4-bromo-3-oxopentanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The keto group can participate in various redox reactions, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Ethyl 3-bromo-2-oxopentanoate: Similar structure but with the bromine atom at the third position.
Ethyl 2-bromo-3-oxopentanoate: Similar structure but with the bromine atom at the second position.
Ethyl 4-chloro-3-oxopentanoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: Ethyl 4-bromo-3-oxopentanoate is unique due to the specific positioning of the bromine atom and the keto group, which imparts distinct reactivity and properties. This makes it particularly useful in selective synthetic transformations and as a precursor for various chemical compounds.
属性
IUPAC Name |
ethyl 4-bromo-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-3-11-7(10)4-6(9)5(2)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRGNEZVXPTAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509680 | |
| Record name | Ethyl 4-bromo-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36187-69-6 | |
| Record name | Ethyl 4-bromo-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-bromo-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 4-bromo-3-oxopentanoate in the synthesis of PPAR agonists?
A1: this compound serves as a key intermediate in the synthesis of 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol, a crucial heterocyclic intermediate for PPAR agonist ligands []. It is obtained through the bromination of ethyl 3-oxopentanoate. This brominated compound then undergoes cyclization with benzamide to form ethyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate, which is further reduced to yield the desired 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol. This synthetic route is favored due to its shorter reaction steps, cost-effectiveness, and high overall yield of 67.3% [].
Q2: Can you describe a reaction where this compound is used besides PPAR agonist synthesis?
A2: Yes, this compound is also utilized in the Reformatsky reaction with (3R,4R)-4-Acetoxy-3-((1R)-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl)azetidin-2-one []. While the abstract doesn't provide details on the product or its applications, this reaction highlights the compound's versatility as a reagent in organic synthesis, particularly in reactions involving β-lactam ring opening [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
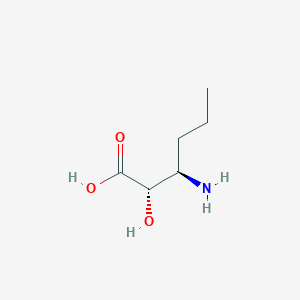


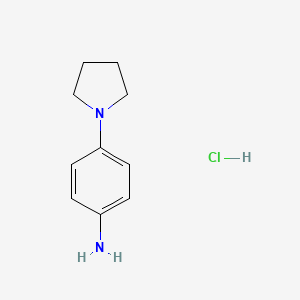
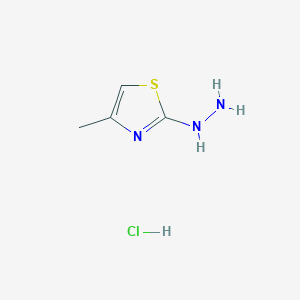

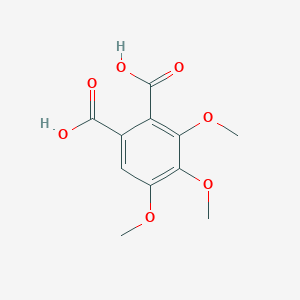

![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)


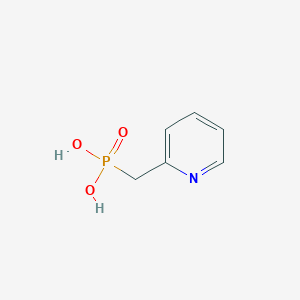
![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)
![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)
